2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol
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Overview
Description
2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol is a boronic acid derivative with a pyridine ring and a pinacol boronate ester group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with acetone in the presence of a strong acid catalyst.
Industrial Production Methods: On an industrial scale, the synthesis involves the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form pyridine N-oxide derivatives and reduction to form the corresponding boronic acid.
Substitution Reactions: The boronic acid moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium(0) complexes.
Bases: Strong bases such as sodium carbonate or potassium phosphate are often used.
Solvents: Organic solvents like toluene, tetrahydrofuran (THF), and water are typically employed.
Major Products Formed:
Biaryl Compounds: The primary products of Suzuki-Miyaura reactions are biaryl compounds, which are valuable in pharmaceuticals and materials science.
Pyridine N-oxides: Oxidation reactions yield pyridine N-oxide derivatives, which are useful in further synthetic transformations.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The derivatives of this compound are explored for their therapeutic potential in various diseases. Industry: It is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically the organic molecules that undergo cross-coupling reactions.
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related boronic acid derivative used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boronic acid derivative used in organic synthesis.
Uniqueness: The presence of the pyridine ring in 2-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)propan-2-ol provides unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions.
This compound's versatility and utility in organic synthesis make it a valuable tool in both academic research and industrial applications. Its ability to form complex molecules efficiently highlights its importance in the field of chemistry.
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Properties
IUPAC Name |
2-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-10-8-12(13(2,3)18)17-9-11(10)16-19-14(4,5)15(6,7)20-16/h8-9,18H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYMALFTHDWWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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